Cas no 81049-27-6 (Ethyl (S)-Pyrrolidine-3-carboxylate)
Ethyl (S)-Pyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyrrolidinecarboxylicacid,ethylester,(+)-(9CI)
- Ethyl (S)-pyrrolidine-3-carboxylate
- (S)-Ethyl pyrrolidine-3-carboxylate
- 6628AJ
- KM5674
- FCH1183171
- OR315502
- (S)-pyrrolidine-3-carboxylic ethyl ester
- 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)-
- DTXSID301238706
- AC7559
- BS-29516
- EN300-6488933
- SCHEMBL12994147
- 81049-27-6
- CS-0183649
- (S)-Ethylpyrrolidine-3-carboxylate
- 1807380-84-2
- ETHYL (3S)-PYRROLIDINE-3-CARBOXYLATE
- Ethyl (S)-Pyrrolidine-3-carboxylate
-
- Inchi: 1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1
- InChI Key: MPEUOPWWEODARH-LURJTMIESA-N
- SMILES: O(CC)C([C@@H]1CNCC1)=O
Computed Properties
- Exact Mass: 143.094628657g/mol
- Monoisotopic Mass: 143.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3
- XLogP3: 0.2
Ethyl (S)-Pyrrolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E926085-25mg |
Ethyl (S)-pyrrolidine-3-carboxylate |
81049-27-6 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | E926085-50mg |
Ethyl (S)-pyrrolidine-3-carboxylate |
81049-27-6 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | E926085-100mg |
Ethyl (S)-pyrrolidine-3-carboxylate |
81049-27-6 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | E926085-250mg |
Ethyl (S)-pyrrolidine-3-carboxylate |
81049-27-6 | 250mg |
$98.00 | 2023-05-18 | ||
| A2B Chem LLC | AH56851-1mg |
Ethyl (S)-pyrrolidine-3-carboxylate |
81049-27-6 | 1mg |
$73.00 | 2024-04-19 | ||
| A2B Chem LLC | AH56851-2mg |
Ethyl (S)-pyrrolidine-3-carboxylate |
81049-27-6 | 2mg |
$86.00 | 2024-04-19 | ||
| A2B Chem LLC | AH56851-3mg |
Ethyl (S)-pyrrolidine-3-carboxylate |
81049-27-6 | 3mg |
$105.00 | 2024-04-19 | ||
| A2B Chem LLC | AH56851-5mg |
Ethyl (S)-pyrrolidine-3-carboxylate |
81049-27-6 | 5mg |
$118.00 | 2024-04-19 | ||
| A2B Chem LLC | AH56851-10mg |
Ethyl (S)-pyrrolidine-3-carboxylate |
81049-27-6 | 10mg |
$135.00 | 2024-04-19 | ||
| 1PlusChem | 1P00G8LV-1mg |
3-Pyrrolidinecarboxylicacid,ethylester,(+)-(9CI) |
81049-27-6 | 1mg |
$169.00 | 2025-02-27 |
Ethyl (S)-Pyrrolidine-3-carboxylate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Ethyl (S)-Pyrrolidine-3-carboxylate
Recent Advances in the Application of Ethyl (S)-Pyrrolidine-3-carboxylate (CAS: 81049-27-6) in Chemical Biology and Pharmaceutical Research
Ethyl (S)-Pyrrolidine-3-carboxylate (CAS: 81049-27-6) is a chiral building block of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its pyrrolidine ring and ester functionality, has been widely utilized in the synthesis of bioactive molecules, including drug candidates and enzyme inhibitors. Recent studies have highlighted its versatility as a key intermediate in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, infectious diseases, and cancer therapeutics.
One of the most notable applications of Ethyl (S)-Pyrrolidine-3-carboxylate is its role in the synthesis of proline-derived peptidomimetics. Researchers have exploited its chiral center to design compounds that mimic natural peptides, thereby enhancing binding affinity and selectivity towards target proteins. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the development of selective inhibitors for dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapy. The study reported improved pharmacokinetic properties and reduced off-target effects compared to earlier generations of inhibitors.
In addition to its applications in peptidomimetics, Ethyl (S)-Pyrrolidine-3-carboxylate has been employed in the synthesis of small molecule modulators for G-protein-coupled receptors (GPCRs). A recent preprint on bioRxiv detailed the use of this compound in the construction of a library of GPCR ligands, which were screened for activity against orphan receptors implicated in neurodegenerative diseases. The study identified several promising leads with nanomolar affinity, underscoring the compound's utility in drug discovery pipelines.
Another emerging area of research involves the incorporation of Ethyl (S)-Pyrrolidine-3-carboxylate into metal-organic frameworks (MOFs) for drug delivery applications. A 2024 paper in ACS Applied Materials & Interfaces described the development of a MOF-based system that utilizes this compound as a linker to enhance the loading and controlled release of anticancer drugs. The researchers reported a significant improvement in drug stability and tumor-targeting efficiency, suggesting potential for clinical translation.
Despite these advancements, challenges remain in the scalable synthesis and purification of Ethyl (S)-Pyrrolidine-3-carboxylate. Recent efforts have focused on optimizing catalytic asymmetric synthesis routes to improve yield and enantiomeric purity. A study in Organic Process Research & Development (2023) presented a novel enzymatic resolution method that achieved >99% ee with reduced environmental impact compared to traditional chemical methods.
Looking forward, the unique structural features of Ethyl (S)-Pyrrolidine-3-carboxylate continue to inspire innovative applications in chemical biology. Ongoing research explores its potential in covalent inhibitor design, PROTAC development, and as a scaffold for RNA-targeting small molecules. As synthetic methodologies advance and biological understanding deepens, this compound is poised to remain a valuable tool in the medicinal chemist's arsenal for years to come.
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